Home > Products > Building Blocks P16863 > [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid - 831247-98-4

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Catalog Number: EVT-1427582
CAS Number: 831247-98-4
Molecular Formula: C16H12N4O2S
Molecular Weight: 324.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound contains a triazole and benzimidazole moiety, which are known for their biological activities, particularly in medicinal chemistry.

Source

The compound is cataloged with the CAS number 831247-98-4 and has been referenced in various scientific literature and databases, including PubChem and VWR . It is available through suppliers like Matrix Scientific, indicating its relevance in research and development.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing triazole and benzimidazole rings. These types of compounds are often explored for their pharmacological properties, including anticancer and antimicrobial activities.

Synthesis Analysis

Methods

The synthesis of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can involve several methodologies. One common approach includes the use of thioacetic acid as a thiol source in reactions involving substituted benzimidazoles and triazoles.

Technical Details

The synthesis typically requires specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and the presence of catalysts to facilitate the formation of the thioether linkage. The reaction may proceed through nucleophilic substitution mechanisms where the thiol group attacks an electrophilic carbon center on the benzimidazole structure.

Molecular Structure Analysis

Structure

The molecular formula of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is C16H12N4O2SC_{16}H_{12}N_{4}O_{2}S. The compound features a phenyl group attached to a triazole ring that is fused to a benzimidazole structure.

Data

The structural representation indicates that the compound possesses both acidic (carboxylic acid) and basic (amine) functionalities, contributing to its potential reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can undergo various chemical reactions typical of heterocyclic compounds. These include:

  • Nucleophilic substitutions: The thiol group can act as a nucleophile.
  • Acid-base reactions: The carboxylic acid functionality allows for protonation/deprotonation processes.

Technical Details

Reactions may be facilitated under acidic or basic conditions depending on the desired transformation. For instance, coupling reactions with other electrophiles could be performed to generate derivatives with enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and other proteins involved in cell proliferation and survival. This suggests that [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid may also possess similar properties.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by:

  • Molecular Weight: Approximately 300.36 g/mol.
  • Appearance: Typically exists as a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from studies indicate that similar compounds show significant stability when stored properly .

Applications

Scientific Uses

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents due to its structural motifs associated with biological activity.
  • Pharmaceutical Research: Investigated for its role in inhibiting specific protein kinases that are implicated in various diseases.

Research continues to explore its efficacy against different cancer cell lines and its mechanism of action within cellular pathways related to apoptosis and proliferation .

Introduction

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Nitrogen-containing heterocycles form the structural foundation of over 85% of biologically active pharmaceuticals and natural products. These compounds demonstrate unparalleled versatility in drug design due to their diverse bioactivity profiles, metabolic stability, and capacity for molecular interactions with biological targets. Statistical analyses reveal that approximately 60% of FDA-approved small-molecule drugs contain at least one nitrogen-based heterocyclic scaffold, underscoring their dominance in pharmacologically active agents [10]. Historically, the evolution of heterocyclic chemistry has paralleled drug discovery milestones, from early alkaloid isolation (e.g., morphine, atropine) to modern targeted therapies. The benzimidazole nucleus alone has yielded numerous commercial pharmaceuticals, including antiparasitics (albendazole), antivirals (maribavir), and antihypertensives (candesartan), establishing a robust precedent for complex heterocyclic hybrids in therapeutic development [7].

Table 1: Prevalence of Nitrogen Heterocycles in Pharmaceutical Agents

Heterocycle ClassRepresentative DrugsTherapeutic Category% of FDA-Approved Drugs
BenzimidazoleAlbendazole, OmeprazoleAntiparasitic, Antiulcer~8%
TriazoleFluconazole, AlprazolamAntifungal, Anxiolytic~15%
Hybrid Systems-Targeted TherapiesIncreasing %
Overall N-HeterocyclesDiverseMultiple Categories>60%

Structural Significance of Benzothiazole-Triazole-Benzimidazole Hybrid Systems

The integration of triazolo[4,3-a]benzimidazole with phenyl and thioacetic acid substituents creates a unique three-ring system with enhanced π-conjugation and hydrogen-bonding capacity. This scaffold exhibits:

  • Planar topology facilitating DNA intercalation or enzyme binding, as demonstrated in related triazino-benzimidazole aldose reductase inhibitors (IC50 = 0.36 μM) [4].
  • Electron-rich domains at the triazole N2/N3 atoms and benzimidazole nitrogens enabling interactions with biological targets via hydrogen bonding and π-stacking.
  • Tunable lipophilicity controlled through phenyl ring substituents (e.g., electron-withdrawing groups) to optimize membrane permeability while retaining aqueous solubility via the acetic acid moiety. Hybrid systems like 2-[(9-phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (MW: 338.38 g/mol) exemplify how side chain modifications influence bioactivity profiles in anticancer and enzyme inhibition contexts [3].

Role of Thioacetic Acid Derivatives in Bioactive Molecule Design

The -SCH2COOH moiety in [(9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid serves critical functions:

  • Metabolic stability: The thioether linkage resists enzymatic hydrolysis compared to ester congeners, extending biological half-life.
  • Zinc-binding capability: The carboxylate group enables coordination with metalloenzyme active sites, as evidenced in aldose reductase inhibitors where acetic acid derivatives exhibit IC50 values in sub-micromolar ranges [4].
  • Structural flexibility: The methylene spacer permits conformational adaptability during target binding while maintaining electronic communication with the heterocyclic core. This design principle is validated in patented p38 MAPK inhibitors containing triazolopyridinone-thioacetic acid hybrids with nanomolar activities [5].

Research Gaps and Objectives for [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic Acid

Despite its promising scaffold, comprehensive pharmacological characterization of this specific compound remains underdeveloped. Current literature reveals three critical gaps:

  • Target ambiguity: Preliminary evidence suggests kinase/modulatory potential but lacks mechanistic validation.
  • Synthetic optimization: Published routes (CAS: 831247-98-4) report the core structure (MW: 324.36 g/mol, C16H12N4O2S) but omit yield optimization or purity benchmarks [6].
  • Therapeutic profiling: While structurally analogous compounds show aldose reductase inhibition and anticancer effects [4] [7], dedicated studies on this derivative are absent. Research objectives should prioritize target identification, structure-activity relationship (SAR) expansion via C9-phenyl modifications, and preclinical assessment in neurological/metabolic disease models where similar hybrids show efficacy.

Properties

CAS Number

831247-98-4

Product Name

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

IUPAC Name

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4g/mol

InChI

InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22)

InChI Key

APUAQZAHHQVHFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.